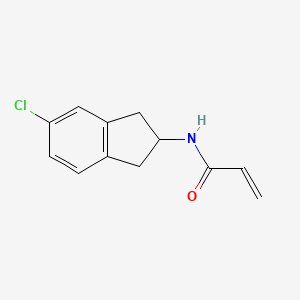![molecular formula C18H15N5O2S2 B2774743 N-(5-methoxybenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide CAS No. 1170032-64-0](/img/structure/B2774743.png)
N-(5-methoxybenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound was analyzed based on IR, 1H, 13C NMR, and mass spectral data . The FT-IR (KBr, ν max cm −1) showed peaks at 1210 (C–O); 1270 (C–S); 1652 (C=N); 1662 (amide C=O); 3135–3155 (–NH) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 365.41. The melting point of a similar compound was found to be 207–209 °C .Scientific Research Applications
Synthesis and Biological Activities
Compounds with structural elements related to "N-(5-methoxybenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide" have been synthesized and studied for various biological activities. For instance, novel derivatives containing benzodifuranyl, thiadiazoles, and pyrimidines have been synthesized, showing promising anti-inflammatory and analgesic properties through inhibition of cyclooxygenase enzymes (Abu‐Hashem et al., 2020). Similarly, compounds derived from 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine exhibited in vitro cytotoxic activity against cancer cells (Hassan et al., 2014), suggesting potential applications in cancer research.
Antimicrobial Activity
New pyridine derivatives have been synthesized and demonstrated variable antimicrobial activity, indicating the potential for the development of novel antimicrobial agents (Patel et al., 2011). This suggests that compounds with similar chemical frameworks could be explored for antimicrobial purposes.
Chemical Synthesis and Material Science
Research into the synthesis of compounds with thiazole, pyridine, and thiadiazole rings has also found applications in material science. For example, the design and synthesis of novel thiadiazole derivatives bearing a semicarbazone moiety showed significant anti-bacterial activities against plant pathogens, offering insights into agricultural applications (Wan et al., 2018). Additionally, thiazole-based pyridine derivatives have been investigated as potential corrosion inhibitors for mild steel, demonstrating the wide-ranging applications of such compounds beyond biomedical research (Chaitra et al., 2016).
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers
Mode of Action
Benzothiazole derivatives have been shown to have anti-inflammatory properties . They have been found to inhibit COX-1, an enzyme involved in the inflammatory response
Biochemical Pathways
Benzothiazole derivatives have been found to inhibit the cox-1 enzyme, which plays a crucial role in the inflammatory response . This suggests that the compound may affect the arachidonic acid pathway, which is involved in the production of prostaglandins, key mediators of inflammation .
Result of Action
Benzothiazole derivatives have been found to have anti-inflammatory properties . They have been shown to inhibit COX-1, an enzyme involved in the inflammatory response . This suggests that the compound may have potential anti-inflammatory effects.
Safety and Hazards
As this compound is not intended for human or veterinary use, it should be handled with care and used for research purposes only.
Future Directions
The compound and its derivatives could be further studied for their potential applications in various fields, such as anti-inflammatory and antibacterial therapies . Further molecular docking studies could be accomplished to check the three-dimensional geometrical view of the ligand binding to their protein receptor .
properties
IUPAC Name |
N-(5-methoxy-1,3-benzothiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2S2/c1-11-16(27-22-21-11)17(24)23(10-12-5-3-4-8-19-12)18-20-14-9-13(25-2)6-7-15(14)26-18/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFMZFBXRMLZOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=CC(=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methoxybenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzenesulfonyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B2774660.png)
![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)pentanamide](/img/structure/B2774662.png)
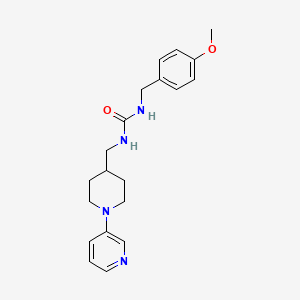
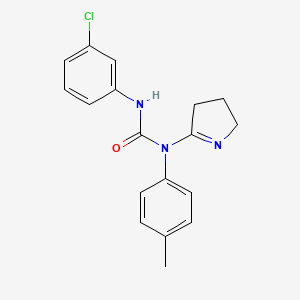
![7-Chloro-1H-pyrazolo[3,4-c]pyridin-3-amine](/img/structure/B2774667.png)
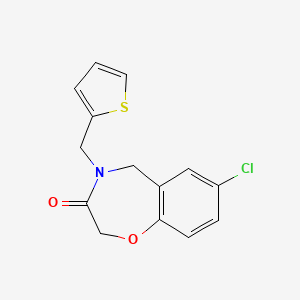
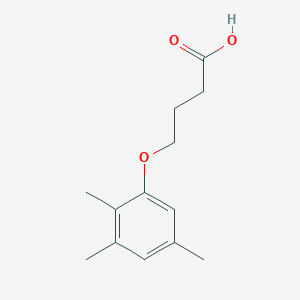

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-ethoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2774674.png)
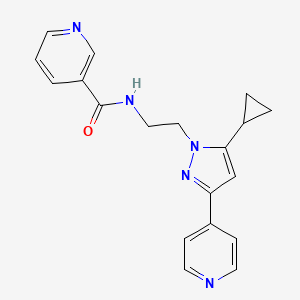
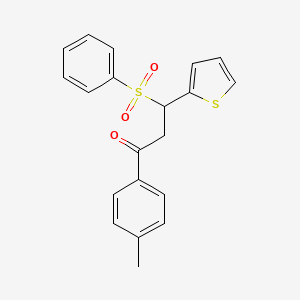
![Methyl 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B2774680.png)
